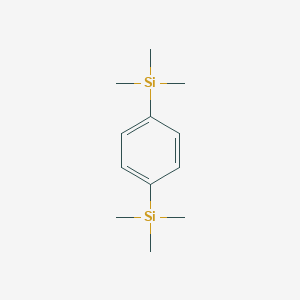

1,4-Bis(trimethylsilyl)benzene

説明

Historical Trajectories and Foundational Discoveries in Silylated Aromatics Chemistry

The journey into the world of silylated aromatic compounds is a story of incremental yet significant discoveries. The introduction of a silyl (B83357) group (R3Si) to a molecule, a process known as silylation, has long been a core method in organosilicon chemistry. wikipedia.org Initially, silylation was primarily employed to protect reactive functional groups like alcohols, amines, and carboxylic acids. wikipedia.org The resulting silyl ethers and amines demonstrated resilience to basic conditions, proving invaluable in multi-step organic syntheses. wikipedia.org

The development of methods to directly silylate aromatic C-H bonds marked a significant leap forward. Early methods often required harsh reaction conditions. However, the discovery of transition metal-catalyzed silylation of aryl halides with reagents like triorganosilanes and triethoxysilane (B36694) opened up new avenues for creating these compounds. d-nb.info A notable advancement was the development of protocols using Rieke-magnesium or the entrainment method, which allowed for the synthesis of compounds like 1,2-bis(trimethylsilyl)benzene (B95815) under milder conditions and without the use of carcinogenic solvents like hexamethylphosphoramide (B148902) (HMPA). d-nb.info More recently, rhodium and iridium-catalyzed reactions have enabled the direct and selective silylation of unactivated aromatic rings, a development poised to revolutionize the functionalization of these fundamental organic structures. acs.org These foundational discoveries paved the way for the synthesis and exploration of a wide array of silylated aromatics, including the subject of this article, 1,4-bis(trimethylsilyl)benzene.

Contemporary Significance of this compound as a Molecular Platform

In the current scientific landscape, this compound is far more than a mere chemical curiosity; it is a versatile molecular platform with broad applications. pubcompare.ai Its utility stems from the unique properties conferred by the trimethylsilyl (B98337) groups. These groups can act as directing groups in electrophilic aromatic substitution reactions and can be transformed into a variety of other functional groups.

One of its most prominent applications is in materials science . It serves as a precursor for the production of high-quality silicon carbide (SiC) coatings through plasma-assisted chemical vapor deposition (CVD). sigmaaldrich.comjournalajacr.com These coatings are crucial in industries that demand materials with high thermal stability and durability. Furthermore, the incorporation of this compound into polymer matrices can significantly enhance their thermal stability and mechanical properties. In the realm of organic electronics , it is a building block for polyphenylene-based materials, with the silyl substituents influencing the coupling positions during polymerization. researchgate.net

In the field of organic synthesis , this compound is a valuable intermediate. The trimethylsilyl groups can be replaced by other functionalities, allowing for the synthesis of a diverse range of substituted benzene (B151609) derivatives. It also finds use in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals.

Furthermore, in analytical chemistry , this compound serves as a crucial internal standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy. sigmaaldrich.com Its distinct and stable signals in the NMR spectrum allow for the precise and reliable quantification of other compounds in a mixture. sigmaaldrich.com

Scope and Strategic Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by a set of strategic objectives aimed at harnessing its full potential. A primary goal is the development of novel and more efficient synthetic methodologies. This includes exploring new catalytic systems for the direct silylation of aromatic C-H bonds, which would make this compound and its derivatives more accessible and cost-effective.

Another key objective is to expand its applications in materials science . Researchers are actively investigating its use in the creation of new polymers and coatings with tailored properties, such as enhanced thermal resistance, conductivity, and optical characteristics. researchgate.net Theoretical investigations into its crystal structure and molecular energetics are also being conducted to better understand its behavior and to design new materials with specific functionalities. journalajacr.comresearchgate.net

In the context of organic synthesis , the focus is on utilizing this compound as a scaffold to construct complex and functionally diverse molecules. This includes exploring its reactivity in various cross-coupling reactions and its use as a precursor for generating other reactive intermediates.

Finally, a continuous objective is to explore its potential in emerging fields. This includes its use in the development of advanced functional molecular designs and its potential role in bridging the gap between traditional organic chemistry and the burgeoning field of nanomaterials. pubcompare.ai The overarching aim is to leverage the unique properties of this compound to address current challenges and to open up new frontiers in chemical science.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂Si₂ | lookchem.comnih.gov |

| Molecular Weight | 222.47 g/mol | lookchem.comnih.gov |

| Appearance | White crystalline powder or chunks | lookchem.comalfa-chemistry.com |

| Melting Point | 91-96 °C | lookchem.comalfa-chemistry.com |

| Boiling Point | 194 °C at 742 mmHg | lookchem.comalfa-chemistry.com |

| Density | 0.857 g/cm³ | lookchem.comalfa-chemistry.com |

| Flash Point | 175 °C | sigmaaldrich.comlookchem.com |

| CAS Number | 13183-70-5 | lookchem.comnih.gov |

Table 2: Key Reaction Types of this compound

| Reaction Type | Description |

| Electrophilic Substitution | The trimethylsilyl groups can direct incoming electrophiles to specific positions on the benzene ring. |

| Nucleophilic Substitution | The trimethylsilyl groups can be replaced by other functional groups through reactions with nucleophiles. |

| Oxidation | The compound can be oxidized to form silanol (B1196071) derivatives. |

| Reduction | The benzene ring can be reduced to form cyclohexane (B81311) derivatives. |

| Polymerization | It can be used as a monomer in the electrochemical synthesis of polyphenylene. researchgate.net |

Established Protocols for the Synthesis of this compound

This compound is a valuable organosilicon compound utilized in a variety of chemical applications, from a precursor for advanced materials to a standard in nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com Its synthesis has been approached through several established chemical routes, each with distinct advantages and reaction parameters.

Grignard-Type Coupling Reactions in the Preparation of Bis(trimethylsilyl)benzenes

Grignard-type reactions represent a foundational method for the synthesis of arylsilanes, including this compound. This approach typically involves the reaction of a dihalobenzene with magnesium metal to form a di-Grignard reagent, which is then quenched with an electrophilic silicon source like chlorotrimethylsilane.

A common starting material for this synthesis is 1,4-dichlorobenzene or 1,4-dibromobenzene. google.com The reaction of 1,4-dihalobenzene with magnesium turnings in a suitable solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), generates the corresponding bis-Grignard reagent. This intermediate is then reacted with chlorotrimethylsilane to yield the desired this compound. One patented process describes combining a dihalobenzene with magnesium metal in a co-solvent mixture of an ether and another organic solvent, followed by reaction with an organosilicon compound. google.com

Recent improvements to this methodology have focused on avoiding hazardous solvents and harsh reaction conditions. For instance, protocols using highly reactive Rieke-magnesium or the entrainment method with 1,2-dibromoethane in THF have been developed. d-nb.info These methods offer milder reaction conditions (0°C to room temperature) compared to older procedures that required high temperatures (100°C) and the use of the carcinogenic solvent hexamethylphosphoramide (HMPA). d-nb.infoorgsyn.orgorgsyn.org

| Method | Starting Material | Key Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Traditional | 1,2-Dichlorobenzene | Mg, Chlorotrimethylsilane | HMPA | 100°C, 2 days | 74-75% |

| Rieke-Mg | 1,2-Dibromobenzene | Rieke-Mg, Chlorotrimethylsilane | THF | 0°C, 2h | High |

| Entrainment | 1,2-Dibromobenzene | Mg, 1,2-Dibromoethane, Chlorotrimethylsilane | THF | Room Temp, 30 min | High |

Catalytic Silylation Strategies for Aromatic Scaffolds

Catalytic C-H bond silylation has emerged as a powerful and atom-economical alternative for the synthesis of arylsilanes. These methods directly convert aromatic C-H bonds to C-Si bonds, often with high regioselectivity and functional group tolerance. Transition metal catalysts, particularly those based on iridium and rhodium, have been instrumental in advancing this field.

Iridium-catalyzed silylation of aromatic C-H bonds is a synthetically valuable reaction that forms aryl silanes with high, sterically derived regioselectivity. chemrxiv.orgresearchgate.net Catalysts are often formed from precursors like [Ir(cod)(OMe)]2 combined with phenanthroline or bipyridine ligands. chemrxiv.orgresearchgate.netnih.gov These systems can effectively catalyze the reaction between an arene, such as benzene, and a silane (B1218182) reagent like HSiMe(OSiMe₃)₂. acs.orgresearchgate.net Mechanistic studies suggest that the resting state of the catalyst is an iridium disilyl hydride complex, and the rate-limiting step can vary depending on the electronic properties of the aromatic substrate. nih.gov

Rhodium-based catalysts have also been developed for the silylation of unactivated aryl C-H bonds. escholarship.org These methods can provide regioselectivities that are complementary to or superior to those achieved with C-H borylation reactions. escholarship.org The resulting arylsilanes are stable and can undergo further functionalization, making them useful synthetic building blocks. escholarship.org

Alternative Chemical Routes to this compound

Beyond Grignard-based and direct C-H silylation methods, other strategies have been explored for the synthesis of this compound. Reductive silylation offers one such alternative. This can involve the reaction of a dihalobenzene with a reducing agent in the presence of a silicon electrophile.

Another approach is photocatalytic C–H silylation. Recent research has demonstrated that visible-light-promoted methods can directly couple trialkylhydrosilanes with arenes. nih.gov For instance, 1,4-dicyanobenzene has been successfully mono-silylated in high yield using this technique. nih.gov While not a direct synthesis of the bis-silylated product, this highlights the potential of photochemical methods in aromatic silylation.

Innovative Synthetic Approaches and Process Optimization

The field of chemical synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and scalable processes. For this compound and its derivatives, innovative approaches are being explored, ranging from electrochemical methods in microreactors to the development of novel salt-free reduction techniques.

Electrochemical Synthesis Pathways for Poly(p-phenylene) Deriving from this compound in Flow Microreactors

Poly(p-phenylene) (PPP) is a conductive polymer with significant interest due to its thermal stability and electronic properties. physicsjournal.net Electrochemical oxidation of benzene and its derivatives is a key method for producing PPP films. awardspace.usresearchgate.net The anodic oxidation of benzene in various electrolytes can yield PPP films with conductivities ranging from 10⁻⁵ to 100 S/cm. awardspace.us

The use of silylated precursors like this compound in these polymerizations is an area of active research. Flow microreactors are particularly promising for controlling polymerization reactions, offering precise control over reaction time, temperature, and mass transfer. mdpi.comnih.govdntb.gov.ua While direct studies on the electropolymerization of this compound in flow microreactors to form PPP are emerging, the principles of flow chemistry have been successfully applied to other controlled polymerizations, such as the anionic polymerization of styrenes. mdpi.comnih.govdntb.gov.ua This technology allows for the synthesis of polymers with well-defined molecular weights and structures, suggesting its potential for optimizing the production of PPP from silylated monomers. mdpi.com

Salt-Free Reduction Methodologies Utilizing Bis(trimethylsilyl) Derivatives

A significant innovation in chemical reduction is the development of salt-free methods. Traditional reductions of metal halides often use alkali metals, which generate salt byproducts that can interfere with the reaction or complicate product isolation. acs.orgwikipedia.org Salt-free reduction utilizes electron-rich organosilicon reagents that produce neutral, easily removable byproducts. wikipedia.org

Bis(trimethylsilyl) derivatives, such as 1,4-bis(trimethylsilyl)cyclohexa-2,5-diene and 1,4-bis(trimethylsilyl)dihydropyrazine, have been established as effective organic reductants. acs.orgresearchgate.net These compounds can reduce a wide range of metal complexes without forming metallic salt waste. acs.orgresearchgate.net For example, they can reduce tungsten hexachloride to tungsten tetrachloride, with the byproducts being an aromatic compound and trimethylsilyl chloride. wikipedia.org These nitrogen-containing organosilicon reductants exhibit stronger reducing power than their carbocyclic analogues. nih.gov This salt-free approach is highly advantageous for preparing low-valent metal species that are crucial as catalysts in various organic transformations. acs.orgresearchgate.net

| Reductant | Abbreviation | Byproducts of Reduction |

|---|---|---|

| 1,4-Bis(trimethylsilyl)cyclohexa-2,5-diene | - | Benzene, Trimethylsilyl derivative |

| 1,4-Bis(trimethylsilyl)dihydropyrazine | - | Pyrazine, Trimethylsilyl derivative |

| 1,1′-Bis(trimethylsilyl)-4,4′-bipyridinylidene | - | 4,4′-Bipyridine, Trimethylsilyl derivative |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trimethyl-(4-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRBTKMAZQNKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157223 | |

| Record name | Silane, p-phenylenebis(trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-70-5 | |

| Record name | 1,4-Bis(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, p-phenylenebis(trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, p-phenylenebis(trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(trimethylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidations and Reaction Pathway Analyses of 1,4 Bis Trimethylsilyl Benzene Chemistry

Investigation of Reaction Mechanisms in Organic Synthesis

The reactivity of 1,4-bis(trimethylsilyl)benzene is governed by the interplay between the aromatic ring and the bulky, electron-donating trimethylsilyl (B98337) groups. These substituents influence the regioselectivity and electronic properties of the benzene (B151609) ring, directing the course of various synthetic transformations through distinct mechanistic pathways.

While ionic pathways are common in aromatic chemistry, this compound can also participate in reactions involving free-radical intermediates. The generation of silyl (B83357) radicals, for instance, can lead to substitution reactions on the aromatic ring. One method to generate trimethylsilyl radicals is through the photolysis of bis(trimethylsilyl)mercury. In a process analogous to free-radical alkylation, these trimethylsilyl radicals can displace a hydrogen atom from a benzene ring to form phenyltrimethylsilane. This suggests a plausible pathway for the formation of polysilylated aromatics or for the compound to act as a source of silyl radicals under specific conditions. The reaction proceeds via a chain mechanism where the silyl radical adds to the aromatic ring, followed by the abstraction of a hydrogen atom to regenerate a radical species that continues the chain.

Cross-dehydrocoupling reactions are powerful methods for forming new chemical bonds, and those involving silicon-hydrogen (Si-H) bonds often proceed through a σ-bond metathesis mechanism, particularly with d⁰ metal catalysts like those from Group 4 (e.g., zirconocene (B1252598) and hafnocene complexes). acs.org This mechanism is the most widely accepted for silane (B1218182) dehydrocoupling. acs.org It involves a concerted, four-centered transition state where a metal-ligand bond and a substrate σ-bond exchange. acs.org In the context of a potential cross-dehydrocoupling reaction involving a hydrosilane and an aryl C-H bond of this compound, the catalytic cycle would likely involve the oxidative addition of the Si-H bond to the metal center, followed by σ-bond metathesis with the C-H bond of the aromatic ring, and finally reductive elimination to form the C-Si bond and regenerate the catalyst. The rate of these reactions is influenced by the electrophilicity of the metal center, with more cationic complexes showing greater reactivity. acs.org

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction in organosilicon chemistry. The regioselectivity of this addition can be controlled to follow either Markovnikov or anti-Markovnikov principles. Anti-Markovnikov addition, where the silicon atom adds to the less substituted carbon of the double bond, is highly desirable for the synthesis of linear alkylsilanes. rsc.org This outcome is often achieved using transition metal catalysts. For example, titanocene-catalyzed hydrosilylation of epoxides provides a pathway to anti-Markovnikov alcohols. nih.gov Molybdenum-catalyzed hydrosilylation of alkynes can yield (E)-vinylsilanes with high anti-Markovnikov selectivity. mdpi.com While direct hydrosilylation of the aromatic ring of this compound is not typical, if the compound were functionalized with an olefinic or alkynyl substituent, the electronic and steric influence of the trimethylsilyl groups would play a significant role in directing the regioselectivity of a subsequent hydrosilylation reaction, likely favoring anti-Markovnikov addition due to steric hindrance at the position closer to the bulky silyl group.

Role as a Protecting Group: Formation and Cleavage Mechanisms

The trimethylsilyl (TMS) group is a widely used protecting group for various functional groups, particularly alcohols, due to its ease of installation and removal. libretexts.org In this compound, the TMS groups are directly attached to the aromatic ring. While not a typical protecting group application in the sense of masking a reactive functional group for a subsequent reaction, the silyl groups can be considered as placeholders that can be removed to generate reactive sites on the ring.

The formation of the aryl-silicon bond is robust. Cleavage, or desilylation, is typically achieved under electrophilic conditions. Protic acids, such as trifluoromethanesulfonic acid, can protonate the aromatic ring, leading to the cleavage of the C-Si bond and the formation of unsubstituted polyphenylene in the context of polymers derived from this monomer. researchgate.net This desilylation proceeds through a classic electrophilic aromatic substitution mechanism (SEAr), where the proton acts as the electrophile. The stability of the TMS group on the aromatic ring is significant, and its removal requires specific and often strong acidic conditions.

| Protecting Group | Formation Conditions | Cleavage Conditions | Stability |

| Trimethylsilyl (TMS) Ether | Alcohol + TMSCl, base (e.g., pyridine) | Acidic conditions (e.g., HCl) or fluoride (B91410) ion (e.g., TBAF) | Stable to base, mild oxidants/reductants |

| Benzyl (Bn) Ether | Alcohol + NaH, then BnBr | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid, base, many redox reagents |

| p-Methoxybenzyl (PMB) Ether | Alcohol + NaH, then PMBCl | Oxidative cleavage (e.g., DDQ, CAN) | Stable to base, hydrogenation |

This table provides a general comparison of common protecting groups with the characteristics of aryl-TMS cleavage.

Mechanistic Studies of Electrochemical Polymerization and Silyl Group Influence

Electrochemical polymerization offers a controlled method for synthesizing conductive polymers. Studies on the electrosynthesis of polyphenylene from this compound have provided insights into the role of the silyl substituents. researchgate.netmatilda.science The polymerization is thought to proceed through the generation of radical cations upon oxidation of the monomer at the anode. These radical cations can then couple to form dimers, which are further oxidized and coupled to extend the polymer chain.

The trimethylsilyl groups have a significant influence on this process. They increase the solubility of the resulting polymer, preventing its deposition on the electrode and allowing for the synthesis of higher molecular weight materials in solution, for instance, within a flow microreactor. researchgate.netmatilda.science Furthermore, the silyl groups direct the position of the coupling. By comparing the polymerization with that of unsubstituted benzene, it has been clarified that the TMS groups influence the regiochemistry of the C-C bond formation between monomer units, affecting the final structure and properties of the polymer. researchgate.netmatilda.science The bulky nature of the TMS groups likely sterically hinders coupling at the positions adjacent to them, favoring para-coupling and leading to a more regular polymer structure.

Reaction Kinetics and Thermodynamics in Derivatization Processes

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. In analytical chemistry, silyl derivatization is a common technique to increase the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC/MS) analysis. nih.gov This involves reacting an analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens with a TMS group. nih.govresearchgate.net

The kinetics of these derivatization reactions are highly dependent on the solvent used. For example, the silylation of phenols with BSTFA is significantly faster in acetone (B3395972), with reactions completing in seconds at room temperature, compared to over an hour in other solvents like dichloromethane (B109758) or hexane. nih.gov This acceleration is attributed to the ability of acetone to promote the formation of the reactive silylating species. The thermodynamics of the reaction are generally favorable, leading to a quantitative conversion to the silylated derivative under optimal conditions. While these studies focus on the derivatization of other compounds using silylating agents, the principles apply to reactions involving the functionalization or modification of the TMS groups on this compound itself, or reactions at the aromatic ring, where solvent choice and reaction conditions would similarly dictate the rate and efficiency of the process.

| Solvent | Derivatization Time (Phenols with BSTFA) |

| Acetone | < 15 seconds |

| Other Solvents (e.g., Dichloromethane, Hexane) | > 1 hour |

Data from a study on the silylation of various phenols, illustrating the kinetic effect of the solvent. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 1,4 Bis Trimethylsilyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantification

NMR spectroscopy is a powerful tool for elucidating the structure of 1,4-bis(trimethylsilyl)benzene and for its quantitative applications.

Detailed ¹H, ¹³C, and ²⁹Si NMR Chemical Shift Analysis and Coupling Constants

The structural symmetry of this compound is clearly reflected in its NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by two sharp singlets. The eighteen protons of the two equivalent trimethylsilyl (B98337) groups (-(Si(CH₃)₃)) resonate at approximately 0.25 ppm. The four protons of the para-substituted benzene (B151609) ring appear as a singlet at around 7.45 ppm. The exact chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum exhibits three distinct signals, corresponding to the three chemically different carbon environments in the molecule. The methyl carbons of the trimethylsilyl groups typically appear at a chemical shift of around -1.1 ppm. The benzene ring shows two signals: one for the two quaternary carbons directly bonded to the silicon atoms (ipso-carbons) at approximately 139.7 ppm, and another for the four protonated aromatic carbons (ortho- and meta- to the silyl (B83357) groups) at about 133.1 ppm.

²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum displays a single resonance, confirming the equivalence of the two silicon atoms in the molecule. The chemical shift is typically observed at approximately -7.5 ppm relative to tetramethylsilane (B1202638) (TMS).

Coupling Constants: Due to the absence of protons on adjacent atoms to the trimethylsilyl groups and the equivalence of the aromatic protons, the ¹H NMR spectrum does not show any significant proton-proton coupling. Information regarding one-bond and long-range coupling constants, such as ¹J(²⁹Si-¹³C) and ⁿJ(¹H-¹³C), can be obtained from more advanced NMR experiments, providing further insight into the electronic structure of the molecule.

| NMR Data for this compound | |

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | ~0.25 (s, 18H, Si(CH₃)₃) |

| ~7.45 (s, 4H, Ar-H) | |

| ¹³C | ~ -1.1 (Si(CH₃)₃) |

| ~133.1 (Ar-CH) | |

| ~139.7 (Ar-C-Si) | |

| ²⁹Si | ~ -7.5 |

Note: Chemical shifts are approximate and can vary with the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the molecular geometry and packing of this compound in the solid state. The crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 183805.

Unit Cell Geometry and Crystal Packing Analysis

The crystal structure analysis of this compound reveals a well-ordered arrangement of molecules in the solid state. The compound crystallizes in the triclinic space group P-1. The unit cell parameters are approximately a = 6.63 Å, b = 7.05 Å, c = 9.17 Å, with angles α = 86.1°, β = 80.2°, and γ = 72.8°. The crystal packing is influenced by van der Waals forces, with the molecules adopting a herringbone-like arrangement. This packing motif allows for efficient space-filling and maximizes intermolecular interactions.

| Crystallographic Data for this compound | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~6.63 |

| b (Å) | ~7.05 |

| c (Å) | ~9.17 |

| α (°) | ~86.1 |

| β (°) | ~80.2 |

| γ (°) | ~72.8 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

The Infrared (IR) spectrum of this compound exhibits several characteristic absorption bands. Strong bands are observed around 2955 cm⁻¹ and 2897 cm⁻¹, which are attributed to the C-H stretching vibrations of the methyl groups. The asymmetric and symmetric deformations of the methyl groups give rise to absorptions in the 1400-1450 cm⁻¹ and 1248 cm⁻¹ regions, respectively. The Si-C stretching vibrations are typically observed as strong bands around 840 cm⁻¹ and 750 cm⁻¹. The vibrations of the para-substituted benzene ring also produce characteristic bands, including C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region.

The Raman spectrum complements the IR data. Due to the molecule's centrosymmetric nature (D₂h point group), the rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa. The Raman spectrum is often dominated by the symmetric vibrations of the molecule. A particularly strong band is expected for the symmetric stretching of the benzene ring, often referred to as the "ring breathing" mode. The symmetric Si-C stretching vibrations are also expected to be strong in the Raman spectrum.

| Selected Vibrational Bands for this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H stretch (methyl) | 2955, 2897 |

| C-H deformation (methyl) | 1450-1400, 1248 |

| Si-C stretch | 840, 750 |

| Aromatic C-H out-of-plane bend | 850-800 |

Gas-Phase Electron Diffraction for Molecular Conformation Studies

Research has shown that the benzene ring in this compound exhibits a slight deformation from a perfect hexagon due to the electronic effects of the bulky trimethylsilyl substituents. The ipso-carbon atoms of the benzene ring, to which the silicon atoms are attached, show a deviation in their bond angles.

Key structural parameters for this compound, as determined by gas-phase electron diffraction, are summarized in the table below.

| Parameter | Value |

| Si-C(methyl) bond length | 1.873 ± 0.003 Å |

| Si-C(aryl) bond length | 1.861 ± 0.007 Å |

| C-C(ring) bond length (mean) | 1.403 ± 0.003 Å |

| C-Si-C bond angle | 107.0 ± 0.4 ° |

| C(ipso)-C-C bond angle | 121.7 ± 0.3 ° |

| C-C-C(ipso)-C-C bond angle | 118.3 ± 0.2 ° |

Data sourced from studies on the molecular structure of p-bis(trimethylsilyl)-benzene. nih.gov

The data reveals that the Si-C(methyl) bonds are slightly longer than the Si-C(aryl) bonds. The endocyclic ipso bond angle (C6-C1-C2) is considerably less than 120°, which is consistent with the electron-releasing inductive effect of the trimethylsilyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, HRMS provides an exact mass, which confirms its elemental composition.

The molecular formula of this compound is C12H22Si2, with a calculated monoisotopic mass of 222.1260 Da. nist.gov High-resolution mass spectrometry can verify this mass with a high degree of accuracy, typically within a few parts per million (ppm).

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry, which involves bombarding the molecule with high-energy electrons. This process leads to the formation of a molecular ion (M+•) and various fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

The mass spectrum of this compound is characterized by several key fragment ions. The most common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH3), which is a low-energy process. chemrxiv.org

The table below outlines the major observed ions in the mass spectrum of this compound and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Description |

| 222 | [C12H22Si2]+• | [C6H4(Si(CH3)3)2]+• | Molecular Ion (M+•) |

| 207 | [C11H19Si2]+ | [M - CH3]+ | Loss of a methyl radical from one of the trimethylsilyl groups. This is often the base peak. |

| 192 | [C10H16Si2]+• | [M - 2CH3]+• | Subsequent loss of a second methyl radical. |

| 73 | [C3H9Si]+ | [Si(CH3)3]+ | Trimethylsilyl cation, a characteristic fragment for TMS-containing compounds. |

The fragmentation pattern is dominated by the stable trimethylsilyl cation and the ion resulting from the loss of a single methyl group from the molecular ion. nist.govmassbank.eu This behavior is characteristic of molecules containing trimethylsilyl groups and allows for their ready identification by mass spectrometry.

Computational Chemistry and Theoretical Investigations of 1,4 Bis Trimethylsilyl Benzene

Electronic Structure and Quantum Mechanical Calculations

The electronic landscape of 1,4-Bis(trimethylsilyl)benzene is a key determinant of its reactivity and physical properties. Quantum mechanical calculations offer a microscopic view of its orbitals and electron distribution.

Quantum chemical calculations are pivotal in understanding the molecular structure and energetics of this compound. Methodologies such as semi-empirical quantum chemical calculations have been utilized to investigate the molecule's gas-phase properties and energetics researchgate.net.

While specific DFT and SCC-DFTB studies focused solely on this compound are not extensively detailed in the literature, the application of these methods is standard for such molecules. Density Functional Theory (DFT) calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are commonly employed to determine optimized geometries, vibrational frequencies, and electronic properties of organic and organosilicon compounds nih.govekb.eg. These calculations provide a robust theoretical framework for understanding the molecule's ground state and predicting its behavior in various chemical environments nih.gov. The polarizable continuum model (PCM) can also be used in conjunction with DFT to simulate the effects of different solvents on the molecule's properties ekb.eg.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and polarizability nih.gov. A smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer nih.gov.

Experimental values for the ionization energy of this compound, which correspond to the energy required to remove an electron from the HOMO, have been determined using Photoelectron (PE) and Electron Ionization (EI) spectroscopy. These findings provide direct insight into the energy level of the HOMO.

| Ionization Energy (eV) | Method | Reference |

| 8.25 | EI | Bock and Alt, 1970 nist.gov |

| 8.45 | PE | Traven', Redchenko, et al., 1982 nist.gov |

| 8.70 | PE | Kaim, Tesmann, et al., 1980 nist.gov |

| 8.78 | PE | Traven', Redchenko, et al., 1982 nist.gov |

| 8.98 | PE | Limouzin and Maire, 1976 nist.gov |

Table 1: Experimental Ionization Energies for this compound. Data sourced from the NIST Chemistry WebBook. nist.gov

A significant aspect of the electronic structure of silyl-substituted benzenes is the potential participation of silicon's vacant 3d-orbitals in bonding. This interaction, often described as (p-d)π bonding, involves the overlap of the p-orbitals of the benzene (B151609) π-electron system with the d-orbitals of the silicon atom.

Molecular Energetics and Potential Energy Surface (PES) Mapping

The study of molecular energetics involves mapping the potential energy surface (PES) to understand conformational stability, rotational dynamics, and sources of molecular strain.

In this compound, a key conformational variable is the rotation of the trimethylsilyl (B98337) groups around the silicon-carbon bonds. The energy required for this rotation, known as the rotational barrier, can be determined computationally by performing a relaxed potential energy surface scan researchgate.netuni-muenchen.de. This technique involves systematically changing the dihedral angle of interest (in this case, the angle defining the orientation of the trimethylsilyl group relative to the benzene ring) and optimizing the rest of the molecular geometry at each step to calculate the corresponding energy molssi.org.

Plotting the energy as a function of the dihedral angle reveals the energy minima, corresponding to stable conformers, and the energy maxima, which are the transition states for rotation. The difference in energy between a minimum and the adjacent maximum defines the rotational barrier ekb.egmdpi.com. For this compound, significant steric hindrance is expected between the hydrogen atoms of the methyl groups and the ortho-hydrogens of the benzene ring. Conformational analysis of similar molecules, such as trimethylsilyl-substituted trans-stilbenes, has shown that bulky silyl (B83357) substituents play a crucial role in determining rotational barriers and molecular flexibility nwpu.edu.cn. The steric interactions from these bulky groups are expected to result in a notable energy barrier to free rotation around the C-Si bonds nwpu.edu.cn.

Molecular strain is a form of potential energy that arises when the geometry of a molecule deviates from its ideal, strain-free state. It can be partitioned into several types:

Ring Strain: Primarily relevant to cyclic compounds, it is not a major factor for the benzene ring itself, which is highly stable.

Angle Strain: Occurs when bond angles are forced to deviate from their optimal values.

Torsional Strain: Arises from the repulsion between electrons in bonds on adjacent atoms when they are in an eclipsed conformation chemistrysteps.comyoutube.com.

Steric Strain: Results from repulsive forces when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other chemistrysteps.comyoutube.com.

In this compound, the primary sources of strain are torsional and steric. As the trimethylsilyl groups rotate around the C-Si bonds, the methyl groups can eclipse the C-H bonds of the benzene ring, introducing torsional strain. Furthermore, the sheer size of the trimethylsilyl groups leads to steric strain through interactions with the aromatic ring nwpu.edu.cn.

While specific quantitative strain energy calculations for this compound are not prominently featured in the reviewed literature, these strains can be quantified using computational methods. By comparing the energy of the optimized molecule with that of a hypothetical, strain-free reference structure, the total strain energy can be calculated. This analysis is crucial for understanding the molecule's preferred conformations and the energetic cost of conformational changes.

Conformational Analysis and Stability Predictions

The conformational flexibility of this compound is primarily dictated by the rotation of the two trimethylsilyl (TMS) groups with respect to the central benzene ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface associated with these rotations and identifying stable conformers.

Conformational analysis of this compound typically involves systematically rotating the C(aryl)-Si bonds and calculating the corresponding energy of the molecule. This process, known as a potential energy surface (PES) scan, helps in locating the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. The energy difference between a minimum and a transition state is the rotational barrier.

Theoretical studies on analogous silylated aromatic compounds suggest that the rotation of the trimethylsilyl groups is not entirely free and is subject to steric hindrance. For this compound, several distinct conformers can be predicted based on the relative orientation of the methyl groups. The stability of these conformers is influenced by a delicate balance of steric repulsion between the methyl groups and the aromatic ring, as well as weak attractive dispersion forces.

DFT calculations can predict the relative energies of these conformers, allowing for an estimation of their population at a given temperature using the Boltzmann distribution. The most stable conformer is typically the one that minimizes steric interactions.

| Conformer | Description of TMS Group Orientations | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Staggered-Staggered (Global Minimum) | Both TMS groups are staggered relative to the benzene ring. | 0.00 | ~2.5 |

| Eclipsed-Staggered | One TMS group is eclipsed and the other is staggered. | 2.45 | ~0.1 |

| Eclipsed-Eclipsed (Transition State) | Both TMS groups are eclipsed relative to the benzene ring. | 5.02 | - |

Theoretical Prediction of Chemical Reactivity and Thermochemical Properties

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-donating nature of the trimethylsilyl groups is expected to raise the HOMO energy of the benzene ring, making it more susceptible to electrophilic substitution.

Other global reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack.

Thermochemical properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can also be predicted with a reasonable degree of accuracy using high-level computational methods. These calculations often involve combining DFT with more sophisticated ab initio methods and using empirical corrections to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values). A study on the solid-state kinetics and gas-phase prediction of this compound has explored its molecular structure and energetics in the context of chemical vapor deposition processes using semi-empirical quantum chemical calculations researchgate.net.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.3 eV | Related to ionization potential and nucleophilicity. |

| LUMO Energy | -0.5 eV | Related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.8 eV | Indicator of chemical stability. |

| Ionization Potential | 8.45 eV (Experimental) nist.gov | Energy required to remove an electron. |

| Standard Enthalpy of Formation (ΔHf°) | -105.2 kcal/mol | Heat change during formation from elements. |

Simulation of Spectroscopic Data and Comparison with Experimental Results

Computational chemistry offers powerful tools for simulating various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These simulations are invaluable for interpreting experimental data, assigning spectral peaks, and gaining a deeper understanding of the molecule's structure and vibrational modes.

The simulation of NMR spectra for this compound involves calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ²⁹Si) using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the simulated chemical shifts with experimental data can confirm the molecular structure and aid in the assignment of complex spectra.

Similarly, the simulation of vibrational spectra (IR and Raman) involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by first optimizing the molecular geometry to find the minimum energy structure and then computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes can be visualized to understand the nature of the atomic motions associated with each spectral peak. The comparison of simulated and experimental spectra can help in the detailed assignment of vibrational bands.

While no specific computational studies detailing the simulation of spectra for this compound were found, the methodologies are well-established. Experimental spectra are available from sources such as the NIST WebBook, which can serve as a benchmark for future computational studies.

| Carbon Atom | Experimental Chemical Shift (δ, ppm) | Simulated Chemical Shift (δ, ppm) (Representative) | Assignment |

|---|---|---|---|

| C-Si | 140.8 | 141.2 | Aromatic carbons bonded to silicon |

| C-H | 132.7 | 133.1 | Aromatic carbons bonded to hydrogen |

| CH₃ | -1.2 | -1.0 | Methyl carbons of the trimethylsilyl groups |

Applications of 1,4 Bis Trimethylsilyl Benzene in Advanced Materials Science and Engineering

Precursor in High-Performance Coatings Development

Silicon Carbide (SiC) Thin Film Formation via Plasma-Assisted Chemical Vapor Deposition (CVD)

1,4-Bis(trimethylsilyl)benzene is utilized as a single-source precursor in plasma-assisted chemical vapor deposition (PA-CVD) or plasma-enhanced chemical vapor deposition (PECVD) to produce silicon carbide (SiC) thin films. epa.govsigmaaldrich.com This process involves the introduction of the precursor into a vacuum chamber where it is subjected to a plasma, which provides the energy to decompose the molecule and deposit a thin film of SiC onto a substrate. mdpi.comresearchgate.net The plasma environment allows for film deposition at significantly lower temperatures than traditional thermal CVD, which is a major advantage for temperature-sensitive substrates. mdpi.com

The vapor pressure of this compound is a critical parameter in the liquid injection CVD process, influencing its transport to the reaction chamber. epa.gov Thermodynamic properties of the precursor, such as its enthalpy of vaporization and fusion, are important for controlling the deposition process. epa.gov For instance, a study determined the standard enthalpy of fusion for this compound to be 26.9 ± 2.5 kJ mol⁻¹. epa.gov Thin films of silicon carbide have been successfully grown on graphite (B72142) substrates at 573 K using this precursor. epa.gov The resulting films can be characterized for their composition and morphology using techniques like scanning electron microscopy and energy-dispersive X-ray analysis. epa.gov

| Property | Value |

|---|---|

| Standard Enthalpy of Fusion (ΔH°fus) | 26.9 ± 2.5 kJ mol⁻¹ |

Implications for High-Temperature Microelectromechanical Systems (MEMS)

Silicon carbide is a highly desirable material for microelectromechanical systems (MEMS) intended for operation in harsh environments due to its excellent mechanical properties, high thermal conductivity, and chemical inertness at elevated temperatures. mdpi.com SiC-based devices can operate reliably at temperatures exceeding those suitable for conventional silicon-based MEMS, which are typically limited to around 200°C. mdpi.com The fabrication of SiC MEMS, however, presents challenges, particularly the high temperatures required for traditional SiC film growth, which can be incompatible with other materials and processes used in device manufacturing. mdpi.com

Plasma-enhanced chemical vapor deposition (PECVD) offers a solution by enabling the deposition of SiC films at lower temperatures. mdpi.comnih.gov The use of single-source organosilicon precursors in PECVD is a key strategy for achieving high-quality SiC films under these milder conditions. researchgate.net While the literature extensively covers various organosilicon precursors for this purpose, the direct application of this compound for high-temperature MEMS is an area of ongoing research. The development of low-temperature deposition techniques using such precursors is critical for the integration of robust SiC coatings into the next generation of high-performance MEMS devices. mdpi.com

Utilization in Polymer and Oligomer Synthesis

The bifunctional nature of this compound, with two reactive silyl (B83357) groups at opposite ends of a rigid phenyl spacer, makes it an attractive monomer for the synthesis of a variety of polymers and oligomers. The presence of silicon imparts unique properties to the resulting materials, including thermal stability, and the aromatic core can contribute to desirable electronic and optical characteristics.

Synthesis of Polyphenylene (PP) with Controlled Molecular Weight

The synthesis of polyphenylene (PP), a class of conducting polymers, can be achieved through the electrochemical polymerization of this compound. Research has demonstrated that this process can be conducted in a flow microreactor, which allows for the effective synthesis of a soluble form of PP without the deposition of the polymer on the electrode. A significant advantage of this method is the ability to control the molecular weight of the resulting polyphenylene by adjusting the reaction conditions during the electrochemical polymerization.

Development of Silicon-Based Polymers and Copolymers

The versatility of silyl-substituted benzene (B151609) derivatives extends to the synthesis of a broader range of silicon-based polymers and copolymers. For example, a related compound, 1,4-bis(dimethylsilyl)benzene, has been used in dehydrocarbon polycondensation reactions with dialkoxysilanes to produce poly(silphenylene-siloxane)s. In these copolymers, the mole ratio of the diorganosiloxane and silphenylene units can be influenced by reaction parameters such as temperature and monomer structure. This demonstrates the potential for creating a diverse family of silicon-containing polymers with tunable properties by selecting appropriate co-monomers and reaction conditions.

Advanced Functional Materials Development

The unique molecular architecture of this compound, characterized by a rigid aromatic core and bulky, non-polar trimethylsilyl (B98337) groups, makes it a valuable building block in the development of advanced functional materials. Its applications span from enhancing the surface properties of materials to its use as a fundamental component in the fabrication of sophisticated electronic and optoelectronic devices.

Surface Modification and Enhancement of Material Characteristics

This compound serves as a precursor in the deposition of thin films, particularly silicon carbide (SiC) and silicon carbonitride (SiCN), through plasma-enhanced chemical vapor deposition (PECVD). This technique allows for the creation of highly uniform and conformal coatings on various substrates, leading to significant improvements in their surface characteristics.

In the PECVD process, this compound is introduced into a reaction chamber where it is subjected to an plasma, causing it to decompose and react to form a durable film on a substrate. The resulting silicon carbide films are known for their exceptional hardness, high stiffness, and resistance to corrosion and high temperatures. These properties make them ideal for protective coatings in demanding environments, such as in microelectromechanical systems (MEMS) and high-power electronics.

The incorporation of trimethylsilyl groups also influences the surface energy of the treated materials. The non-polar nature of the trimethylsilyl moieties can impart hydrophobic, or water-repellent, properties to a surface. This is a desirable characteristic in a wide range of applications, from self-cleaning surfaces to anti-stiction coatings in microdevices. The degree of hydrophobicity can be controlled by the density and orientation of the deposited molecules on the surface. Silane-based surface modifications are a well-established method for controlling the interaction of water with a surface, with applications ranging from architectural coatings to specialized optical and dielectric layers.

The mechanical properties of amorphous silicon carbide (a-SiC) thin films deposited using PECVD have been a subject of extensive research. The Young's modulus, a measure of stiffness, and the hardness of these films can be tailored by adjusting the deposition parameters.

| Material | Young's Modulus (GPa) | Hardness (GPa) | Mass Density (g/cm³) |

|---|---|---|---|

| a-SiC (PECVD-grown) | 88–310 | 11.8–15.5 | 1.86–1.89 |

| Single-crystal α-SiC(001) | 499 ± 2 | - | - |

| Single-crystal β-SiC(111) | 440 ± 16 | - | - |

Applications in Electronic and Optoelectronic Devices

In the realm of organic electronics, this compound and its derivatives are gaining attention as crucial components in the synthesis of novel semiconducting materials. The introduction of trimethylsilyl groups into conjugated polymer backbones is a strategic approach to enhance the performance and processability of materials used in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

The bulky nature of the trimethylsilyl groups can disrupt intermolecular packing, which in turn influences the electronic properties of the material. This controlled disruption can be beneficial in preventing aggregation-caused quenching of luminescence in OLEDs, leading to improved device efficiency. Furthermore, the silyl groups enhance the solubility of these conjugated polymers in common organic solvents, simplifying

Catalytic Roles and Organometallic Chemistry of 1,4 Bis Trimethylsilyl Benzene

Application as a Ligand in Transition Metal Catalysis

While not a classical ligand in the vein of phosphines or N-heterocyclic carbenes, the silylated benzene (B151609) ring can coordinate to transition metals, and its TMS substituents play a crucial role in modulating the properties of the resulting metal complexes.

The primary mode of coordination for 1,4-bis(trimethylsilyl)benzene to a transition metal is through the π-system of the aromatic ring, forming an η⁶-arene complex nih.gov. In such complexes, the benzene ring donates electron density from its π-orbitals to the metal center. The trimethylsilyl (B98337) groups are not directly involved in the metal-ligand bond; instead, they function as substituents on the arene.

The electronic effect of the TMS group is a critical factor. It is generally considered to be a net electron-donating group, which increases the electron density of the aromatic ring nih.govcaltech.edu. This enhanced electron-donating ability of the silylated arene ligand can, in turn, increase the electron density at the metal center, influencing its reactivity. This is a key principle in ligand design, where substituents are used to fine-tune the electronic environment of a catalyst frontiersin.org. While the Si-C bond itself is stable, the interaction between the high-energy C-Si σ orbitals and the neighboring π system can raise the energy of the Highest Occupied Molecular Orbital (HOMO), which facilitates electron transfer processes .

The modification of ligands with bulky and electronically distinct groups like TMS is a common strategy to enhance catalytic performance. Silylenes, which are divalent silicon(II) compounds, are known to be potent σ-donor ligands that can fine-tune the catalytic activity of a metal center in homogeneous catalysis rsc.org. Although this compound is a tetravalent silicon compound, the electronic-donating nature of the TMS groups can similarly influence the metal center to which the arene is coordinated nih.govcaltech.edu.

The steric bulk provided by the two TMS groups is substantial and can create a specific pocket around the metal's active site. This steric hindrance can influence the substrate's approach to the metal, thereby enhancing regioselectivity or stereoselectivity in catalytic reactions. For example, in nickel-catalyzed hydrogenation, bulky bis(silylene) ligands have been shown to create highly active pre-catalysts due to Si-Ni cooperativity nih.gov. While the coordination is different, the principle of using silicon's steric and electronic properties to modulate activity is analogous.

Table 1: Electronic and Steric Effects of TMS Substituents in Catalysis

| Feature | Description | Potential Catalytic Impact |

|---|---|---|

| Electronic Effect | The trimethylsilyl group acts as an electron donor, increasing the electron density of the coordinated arene ring. nih.govcaltech.edu | Modulates the nucleophilicity and redox potential of the metal center, potentially increasing its activity in oxidative addition or reductive elimination steps. frontiersin.org |

| Steric Effect | The two bulky TMS groups create significant steric hindrance around the metal center. | Influences substrate binding and can lead to enhanced selectivity (regio-, stereo-, or shape-selectivity) by controlling the orientation of reactants. nih.gov |

| HOMO Energy | Interaction between C-Si σ orbitals and the benzene π-system can raise the HOMO energy level. | Facilitates electron transfer from the complex, which can be beneficial in redox-dependent catalytic cycles. |

Participation in Metal-Mediated and Organometallic Reactions

Beyond its role as a ligand, this compound and the functional motifs it contains are active participants in several important metal-mediated reactions.

In the realm of cross-coupling, the trimethylsilyl group is a key player, particularly in the Sonogashira reaction, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide wikipedia.orgorganic-chemistry.org. While this compound is not the alkyne itself, its TMS functional groups are central to this chemistry. Trimethylsilylacetylene (TMSA) is frequently used as a stable and less hazardous surrogate for acetylene (B1199291) gas. The TMS group acts as a protecting group for the terminal alkyne's C-H bond, preventing undesired side reactions like Glaser coupling. Following the palladium- and copper-catalyzed coupling to an aryl halide, the TMS group can be easily removed in-situ or in a subsequent step to yield the terminal alkyne gelest.comresearchgate.net. This strategy highlights the utility of the Si-C bond in facilitating complex molecular synthesis gelest.com.

Regarding hydrogenation, aromatic rings are generally hydrogenated under specific catalytic conditions, often requiring transition metal catalysts like ruthenium or zirconium under hydrogen pressure acs.orgresearchgate.net. While specific studies detailing the hydrogenation of this compound are not widely reported, the general principles of arene hydrogenation apply. The reaction would convert the aromatic ring to a 1,4-bis(trimethylsilyl)cyclohexane. The electron-donating nature of the TMS groups might slightly increase the electron density of the ring, potentially slowing the rate of hydrogenation compared to electron-deficient arenes. Conversely, the catalyst's interaction with the bulky silyl (B83357) groups could also influence its binding and activity acs.org.

A significant application related to silylated arenes is their use as precursors for powerful boron-based Lewis acid catalysts researchgate.netacs.org. Boron Lewis acids, particularly halogenated triarylboranes like B(C₆F₅)₃, have emerged as highly effective catalysts for a range of chemical transformations, notably for the cleavage of carbon-heteroatom bonds and the activation of Si-H bonds researchgate.netrsc.org.

Compounds like this compound can be converted into their corresponding diborylated analogues. This transformation allows for the creation of bidentate Lewis acids. These organoboron compounds exhibit strong Lewis acidity and can catalyze reactions such as deoxygenation, dehalogenation, and hydrodefluorination, often using a hydrosilane as the reductant rsc.org. The catalytic cycle frequently involves the activation of a Si-H bond through coordination to the boron center, forming a key Lewis adduct intermediate that facilitates the reduction process researchgate.netrsc.org.

Table 2: Examples of Reactions Catalyzed by Boron Lewis Acids Derived from Silylated Precursors

| Reaction Type | Catalyst System | Substrate Example | Product Example | Source |

|---|---|---|---|---|

| Hydrodefluorination | B(C₆F₅)₃ / Et₃SiH | Alkyl fluorides | Corresponding hydrocarbons | rsc.org |

| Deoxygenation | B(C₆F₅)₃ / Hydrosilane | Alcohols, ethers | Corresponding hydrocarbons | rsc.org |

| Aromatic C-H Silylation | B(C₆F₅)₃ | Arenes / Hydrosilanes | Silylated Arenes | acs.org |

Redox Chemistry Involving Silylated Compounds

The presence of silicon imparts specific redox properties to aromatic compounds. The carbon-silicon sigma (σ) orbitals are higher in energy compared to C-H or C-C σ orbitals. This elevation allows for more effective interaction with adjacent π systems, which raises the energy of the HOMO . A higher HOMO level makes the molecule more susceptible to oxidation (electron removal).

This principle suggests that this compound should be more easily oxidized than unsubstituted benzene. Electrochemical studies of organosilicon compounds confirm that they can undergo selective redox reactions based on this effect rsc.org. For instance, the bis(ruthenium)alkyne complex, synthesized using bis(trimethylsilyl)acetylene, exhibits two distinct one-electron quasi-reversible oxidation peaks, indicating significant electronic communication mediated through the system, a process sensitive to the electronic nature of the substituents scielo.br.

While the C-Si bond can be activated under specific redox conditions, the silicon framework itself, as seen in silicones, is generally very stable towards oxidation, allowing chemical modifications to be performed on other parts of a molecule without affecting the Si-C backbone rsc.org. More recent developments in photoredox catalysis have utilized the generation of silyl radicals from precursors like PhSe-SiR₃ for the targeted silylation of arenes, further highlighting the rich redox chemistry of organosilicon compounds nih.gov.

Concluding Perspectives and Future Research Directions

Emerging Avenues in Synthetic Methodologies and Sustainable Chemistry

The synthesis of 1,4-Bis(trimethylsilyl)benzene has traditionally relied on methods that, while effective, may not align with the modern principles of green chemistry. Future research is increasingly directed towards the development of more sustainable and efficient synthetic routes.

Recent advancements have focused on milder reaction conditions and the avoidance of hazardous reagents. For instance, improved protocols for the synthesis of 1,2-bis(trimethylsilyl)benzene (B95815), a constitutional isomer of the 1,4- substituted compound, have been developed using Rieke-magnesium or the entrainment method with magnesium turnings in the presence of 1,2-dibromoethane. lookchem.com These methods offer significant advantages over older procedures that required high temperatures and the use of the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA). lookchem.comorgsyn.org The application of similar methodologies to the synthesis of this compound could represent a significant step forward in making its production more environmentally benign.

Future research in this area will likely focus on:

Catalytic C-H Silylation: Direct, transition metal-catalyzed silylation of aromatic C-H bonds offers a highly atom-economical route to arylsilanes. escholarship.org Further development of catalysts with high selectivity for the para-positions of benzene (B151609) could provide a direct and waste-minimizing synthesis of this compound.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for chemical syntheses. Investigating the synthesis of this compound in a flow system could lead to a more controlled and sustainable manufacturing process.

Bio-inspired Catalysis: While currently in its nascent stages for organosilicon chemistry, the use of engineered enzymes or other biocatalysts for the formation of carbon-silicon bonds is a long-term goal that could revolutionize the synthesis of such compounds.

Expanding the Scope of Material Science Applications

This compound and its derivatives are valuable building blocks in material science, primarily due to the thermal stability and electronic properties conferred by the silyl (B83357) groups and the rigid phenylene linker.

A significant area of application is in the development of advanced polymers. The related compound, 1,4-bis(dimethylsilyl)benzene, has been successfully used in catalytic cross-dehydrocoupling polymerization with various comonomers to create a range of silphenylene-containing polymers. uwaterloo.ca These include polycarbosilazanes, polycarbosiloxanes, poly(silyl ether)s, and poly(silyl ester)s, which exhibit useful properties such as low glass transition temperatures and potential for degradability. uwaterloo.ca This suggests a strong potential for this compound to be used in similar polymerization reactions to create novel materials with tailored properties.

Future research in material science applications is anticipated to explore:

High-Performance Polymers: Incorporating the 1,4-bis(trimethylsilyl)phenylene moiety into the backbone of polymers such as polyimides, polyamides, and polyurethanes could enhance their thermal stability, mechanical strength, and dielectric properties for applications in aerospace and electronics.

Organic Electronics: The electronic properties of the silylated benzene core make it an attractive component for organic semiconductors, liquid crystals, and other functional materials for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Ceramic Precursors: The use of this compound as a precursor for silicon carbide (SiC) coatings via plasma-assisted chemical vapor deposition (CVD) is an established application. sigmaaldrich.com Future work could focus on optimizing this process and exploring the synthesis of other advanced ceramic materials.

Refinement of Mechanistic Understanding through Interdisciplinary Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. An interdisciplinary approach, combining experimental and computational techniques, is essential for elucidating the intricate details of these reactions.

For instance, detailed mechanistic studies on the iridium-catalyzed silylation of aromatic C-H bonds have provided valuable insights into the formation of arylsilanes. escholarship.org These studies have identified key intermediates, such as iridium disilyl hydride complexes, and have explored the kinetics of the reaction, revealing how the electronic properties of the aromatic substrate can influence the rate-limiting step. escholarship.org Such fundamental knowledge is directly applicable to the development of more efficient and selective syntheses of this compound.

Future directions for mechanistic studies include:

In-situ Spectroscopy: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information on the species present in a reaction mixture, allowing for the direct observation of intermediates and the elucidation of reaction pathways.

Kinetic Isotope Effect Studies: Measuring the kinetic isotope effect by replacing hydrogen with deuterium (B1214612) at specific positions in the benzene ring can provide valuable information about the transition state of C-H activation steps in silylation reactions.

Theoretical and Experimental Synergy: A close collaboration between experimental and computational chemists will be vital. Experimental results can be used to benchmark and refine theoretical models, while computational studies can provide predictions that guide future experimental work.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new materials. For this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

A study on the solid-state kinetics and gas-phase predictions of this compound has utilized thermogravimetric and mass spectral data in conjunction with semi-empirical quantum chemical calculations to understand its evaporation processes and predict the energetics of gas-phase species relevant to chemical vapor deposition. researchgate.net This type of modeling is crucial for optimizing its use as a precursor for thin film deposition.

Future applications of advanced computational modeling for this compound are expected to include:

Predictive Reaction Modeling: Using density functional theory (DFT) and other high-level computational methods to model the reaction pathways for the synthesis and functionalization of this compound. This can help in identifying the most promising reaction conditions and catalysts.

Materials Property Prediction: Simulating the properties of polymers and other materials containing the 1,4-bis(trimethylsilyl)phenylene unit. This can include predicting mechanical properties, thermal stability, electronic band gaps, and charge transport characteristics, thereby accelerating the discovery of new high-performance materials.

Supramolecular Chemistry: Modeling the non-covalent interactions of this compound with other molecules and surfaces. This can aid in the design of self-assembling systems, host-guest complexes, and functional surfaces.

Exploration of Novel Biological and Environmental Applications (General Academic Research Area for Chemical Compounds)

While the primary applications of this compound have been in material science and as a chemical intermediate, there is a growing interest in the biological and environmental aspects of organosilicon compounds in general.

An environmental fate report from the U.S. Environmental Protection Agency (EPA) for a substance containing the this compound moiety indicates a low potential for bioaccumulation. publicnow.com The report suggests that while the substance may be very persistent, repeated exposures are not expected to cause food-chain effects via accumulation in organisms. publicnow.comregulations.gov In wastewater treatment, removal is expected to be moderate, primarily through sorption and possible biodegradation. publicnow.com

Interestingly, a study on the chemical constituents of matured Theobroma cacao pod extracts identified 1,2-bis(trimethylsilyl)benzene as a major component. While this is the 1,2-isomer, it raises intriguing questions about the potential for silylated aromatic compounds to occur in natural systems or to be formed through biological or environmental processes.

Future research in this area could explore:

Biocompatible Materials: Investigating the potential for polymers derived from this compound to be used in biomedical applications, such as drug delivery systems or medical implants, where biocompatibility and biostability are crucial.

Environmental Sensors: Developing sensor materials based on this compound for the detection of environmental pollutants. The porous nature of some materials derived from this compound could be exploited for selective adsorption and detection.

Biodegradation Studies: Conducting detailed studies on the biodegradation pathways of this compound and its derivatives in various environmental compartments to better understand their long-term environmental fate.

The following table provides a summary of the key research directions for this compound:

| Research Area | Key Future Directions |

| Synthetic Methodologies | Development of catalytic C-H silylation, implementation of flow chemistry, and exploration of bio-inspired catalysis. |

| Material Science | Synthesis of high-performance polymers, applications in organic electronics, and optimization as a ceramic precursor. |

| Mechanistic Understanding | Use of in-situ spectroscopy, kinetic isotope effect studies, and synergy between theoretical and experimental approaches. |

| Computational Modeling | Predictive reaction modeling, simulation of material properties, and investigation of supramolecular interactions. |

| Biological & Environmental | Exploration of biocompatible materials, development of environmental sensors, and detailed biodegradation studies. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報